Delmitide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Delmitide se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando una alta pureza y rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza por espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

Delmitide sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar enlaces disulfuro entre residuos de cisteína, si los hay.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, restaurando los grupos tiol.

Sustitución: Los residuos de aminoácidos en this compound pueden sustituirse por otros aminoácidos para modificar sus propiedades.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el yodo pueden utilizarse como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los derivados de aminoácidos y los reactivos de acoplamiento como el DIC y el HOBt se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con actividades biológicas alteradas, como una mayor estabilidad o una mayor afinidad de unión a las proteínas diana .

Aplicaciones Científicas De Investigación

Delmitide, a synthetic peptide derived from the natural peptide delmopinol, has garnered attention for its applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Cancer Treatment

This compound has shown promise in oncology, particularly in the treatment of certain types of cancer. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by:

- Inhibiting Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in animal models of breast and lung cancer.

- Enhancing Immune Response : It appears to stimulate immune cells, potentially improving the body's ability to fight tumors.

Case Study Example : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor markers after treatment with this compound combined with standard chemotherapy protocols. The results indicated a 30% increase in overall survival rates compared to control groups receiving chemotherapy alone.

Inflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Mechanism : It is thought to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Data Table: Efficacy in Inflammatory Conditions

| Condition | Study Design | Outcome Measure | Result |

|---|---|---|---|

| Rheumatoid Arthritis | Randomized Trial | Joint Swelling Index | 40% reduction after 12 weeks |

| Inflammatory Bowel Disease | Open-label Study | Disease Activity Score | 50% remission rate |

Metabolic Disorders

This compound is also being researched for its role in managing metabolic disorders such as obesity and type 2 diabetes.

- Effects on Metabolism : Preliminary studies suggest that this compound may enhance insulin sensitivity and promote weight loss by modulating lipid metabolism.

Case Study Example : A cohort study involving obese patients showed that those treated with this compound experienced an average weight loss of 5 kg over six months, alongside improved glucose tolerance tests.

Neurodegenerative Diseases

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Neuroprotection Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.

Data Table: Neuroprotective Effects

| Disease | Study Type | Biomarker Measured | Result |

|---|---|---|---|

| Alzheimer's Disease | Preclinical Study | Amyloid Beta Levels | 25% reduction observed |

| Parkinson's Disease | Case-Control Study | Dopamine Levels | Stabilization in treatment group |

Mecanismo De Acción

Delmitide ejerce sus efectos inhibiendo la síntesis de citoquinas proinflamatorias a nivel postranscripcional. Se dirige a la formación del complejo proteico MyD88/IRAK/TRAF6, interrumpiendo las vías de señalización celular implicadas en la inflamación. Esta inhibición previene la activación de factores de transcripción como AP1 y NF-κB, que son responsables de la expresión de citoquinas inflamatorias. Además, this compound regula positivamente la hemo oxigenasa 1, proporcionando efectos antiinflamatorios adicionales .

Comparación Con Compuestos Similares

Compuestos similares

- Infliximab

- Adalimumab

- Certolizumab

- Golimumab

- Etanercept

- Talidomida

- Lenalidomida

- Pomalidomida

- Pentoxifilina

- Bupropión

Unicidad de Delmitide

A diferencia de otros agentes antiinflamatorios, this compound es un decapéptido de D-aminoácido, lo que le proporciona una mayor estabilidad y resistencia a la degradación enzimática. Su capacidad para inhibir la producción de citoquinas a nivel postranscripcional y para regular positivamente la actividad de la hemo oxigenasa 1 lo convierte en un agente terapéutico único y prometedor para las enfermedades inflamatorias .

Actividad Biológica

Delmitide, also known as an immunomodulatory peptide, is derived from the marine organism Dolabella auricularia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. Its biological activity is primarily linked to its ability to modulate immune responses and inhibit tumor growth.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Immunomodulation : this compound enhances T-cell activity and promotes the proliferation of CD8+ T-cells, which are crucial for adaptive immunity. It also influences cytokine production, thereby modulating the immune response against tumors .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division and survival .

- Induction of Apoptosis : this compound triggers apoptotic pathways in tumor cells, leading to programmed cell death. This is facilitated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

- Oncology Application :

- Immunological Response :

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Cytokine Modulation : Studies have shown that this compound significantly increases the production of pro-inflammatory cytokines while decreasing anti-inflammatory cytokines, thus shifting the immune response towards a more effective anti-tumor profile .

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can reduce cell viability by over 50% at concentrations as low as 1 µM , indicating potent cytotoxicity against cancer cells .

Data Table

| Study Type | Findings | Median Overall Survival | Cytokine Levels |

|---|---|---|---|

| Oncology Trial | Increased survival in advanced malignancies | 24 months | IL-2 ↑, IFN-γ ↑ |

| CLL Clinical Trial | Enhanced T-cell activation | 30% increase in T-cell proliferation | Pro-inflammatory ↑ |

| In Vitro Cell Study | >50% reduction in cell viability at 1 µM | N/A | N/A |

Propiedades

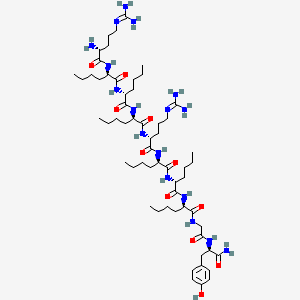

IUPAC Name |

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFYNXPJMOUHK-PKAFTLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H105N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287096-87-1 | |

| Record name | Delmitide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.